(E)-3-(furan-2-yl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(furan-2-yl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acrylamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound features a furan ring, a pyridazine moiety, and an acrylamide group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan-2-yl intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the 6-methylpyridazin-3-yl intermediate: This step involves the formation of the pyridazine ring, which can be synthesized from hydrazine derivatives and diketones.
Coupling reaction: The furan-2-yl and 6-methylpyridazin-3-yl intermediates are coupled using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final acrylamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include:
Optimization of reaction conditions: Temperature, solvent, and reaction time are optimized to maximize yield.
Use of catalysts: Catalysts may be employed to increase the efficiency of the coupling reaction.
Purification techniques: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-2-yl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acrylamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The acrylamide group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation products: Furanones, carboxylic acids.
Reduction products: Amines, alcohols.
Substitution products: Halogenated derivatives, substituted aromatic compounds.
Scientific Research Applications
(E)-3-(furan-2-yl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acrylamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes: Inhibit or modulate enzyme activity by binding to the active site or allosteric sites.
Interact with receptors: Modulate receptor activity by acting as an agonist or antagonist.
Affect signaling pathways: Influence cellular signaling pathways, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(furan-2-yl)-N-(4-aminophenyl)acrylamide: Lacks the pyridazine moiety, which may result in different biological activity.
(E)-3-(furan-2-yl)-N-(4-((6-chloropyridazin-3-yl)amino)phenyl)acrylamide: Contains a chlorine atom instead of a methyl group, potentially altering its reactivity and interactions.
Uniqueness
(E)-3-(furan-2-yl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acrylamide is unique due to the presence of both the furan and pyridazine rings, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-13-4-10-17(22-21-13)19-14-5-7-15(8-6-14)20-18(23)11-9-16-3-2-12-24-16/h2-12H,1H3,(H,19,22)(H,20,23)/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUXZLGOEKXRKG-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.